molecular formula C8H5BrN2O B1292622 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-87-6

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1292622
CAS No.: 1000341-87-6
M. Wt: 225.04 g/mol
InChI Key: UXLMDNWNUXGADZ-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1-4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .

Result of Action

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electronegativity of atoms in the compound can affect its potency . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Scientific Research Applications

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine
  • 4-Bromo-1H-pyrrolo[3,2-b]pyridine

Uniqueness

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows for diverse chemical modifications and potential biological activities that are distinct from its analogs .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMDNWNUXGADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646781
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-87-6
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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